An In-depth Technical Guide to the Synthesis and Formation of Calcifediol Impurity 1
An In-depth Technical Guide to the Synthesis and Formation of Calcifediol Impurity 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential synthesis pathways and formation mechanisms of Calcifediol Impurity 1, a stereoisomer of Calcifediol. The information presented herein is intended to support research, development, and quality control activities related to Calcifediol and its associated impurities.
Introduction
Calcifediol, also known as 25-hydroxyvitamin D3, is a critical prohormone in the vitamin D metabolic pathway. As with any active pharmaceutical ingredient (API), the identification and control of impurities are paramount to ensure product quality, safety, and efficacy. Calcifediol Impurity 1 has been identified as (S)-3-((Z)-2-((1R,3aR,7aR)-1-((R)-6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol, with the CAS number 23357-18-8. This impurity is a stereoisomer of Calcifediol, differing in the configuration at the 3-position of the A-ring (3-epi isomer) and potentially in the geometry of the triene system.
This guide will explore the plausible synthetic routes for obtaining this impurity as a reference standard and discuss its likely formation as a degradation product under various stress conditions.
Proposed Synthesis Pathway of Calcifediol Impurity 1
The proposed pathway involves the protection of the C25-hydroxyl group, followed by the Mitsunobu reaction to invert the C3-hydroxyl group, and finally deprotection to yield the 3-epi-calcifediol (Calcifediol Impurity 1).
Experimental Protocols
1. Protection of the C25-Hydroxyl Group of Calcifediol:
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Objective: To selectively protect the tertiary hydroxyl group at the C25 position to prevent its participation in the subsequent Mitsunobu reaction.
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Reagents: Calcifediol, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Dry Dichloromethane (DCM).
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Procedure:
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Dissolve Calcifediol in dry DCM in an inert atmosphere (e.g., under argon or nitrogen).
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Add imidazole to the solution.
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Slowly add a solution of TBDMSCl in dry DCM to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain C25-O-TBDMS-Calcifediol.
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2. Inversion of the C3-Hydroxyl Group via Mitsunobu Reaction:
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Objective: To invert the stereochemistry of the C3-hydroxyl group from the natural (R) to the epi (S) configuration.
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Reagents: C25-O-TBDMS-Calcifediol, Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), a suitable acid (e.g., p-nitrobenzoic acid), Dry Tetrahydrofuran (THF).
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Procedure:
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Dissolve C25-O-TBDMS-Calcifediol, PPh3, and the acid in dry THF under an inert atmosphere.
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Cool the solution to 0 °C.
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Slowly add a solution of DEAD or DIAD in dry THF to the reaction mixture.
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Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or LC-MS).
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Remove the solvent under reduced pressure.
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The resulting intermediate ester is then typically hydrolyzed under basic conditions (e.g., with potassium carbonate in methanol) to yield the inverted alcohol.
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Purify the product by column chromatography.
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3. Deprotection of the C25-Hydroxyl Group:
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Objective: To remove the silyl protecting group from the C25-hydroxyl to yield the final product.
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Reagents: C25-O-TBDMS-3-epi-Calcifediol, Tetrabutylammonium fluoride (TBAF) in THF.
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Procedure:
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Dissolve the protected 3-epi-calcifediol in THF.
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Add a solution of TBAF (1M in THF) to the mixture.
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Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
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Quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer, dry, and concentrate.
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Purify the final product, Calcifediol Impurity 1, by column chromatography or preparative HPLC.
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Formation of Calcifediol Impurity 1 under Forced Degradation
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.[4][5][6] Calcifediol Impurity 1, being a stereoisomer, is likely formed under specific stress conditions that promote epimerization and/or isomerization.
Summary of Forced Degradation Conditions and Potential Products
The formation of Calcifediol Impurity 1 is most likely to occur under conditions that can facilitate the epimerization of the C3-hydroxyl group.
| Stress Condition | Reagents/Parameters | Plausible Formation of Impurity 1 | Other Likely Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, elevated temperature | Possible. Acidic conditions can potentially catalyze the epimerization at the C3 position. | Isotachysterol and other isomerization products.[7] |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, elevated temperature | Less Likely. Base-catalyzed epimerization at C3 is less commonly reported for this class of compounds. | Degradation of the side chain, potential for other rearrangements. |
| Oxidative Stress | 3-30% H₂O₂, room temperature | Unlikely to be the primary pathway for epimerization. | Oxidation of the hydroxyl groups and the triene system. |
| Thermal Stress | 40°C - 80°C (solid or solution) | Possible. Elevated temperatures can provide the energy for the equilibrium between epimers to be established. | Pre-vitamin D isomers, pyro- and isopyro-calciferol.[8][9] |
| Photolytic Stress | Exposure to UV and/or visible light | Less Likely to be the primary pathway for C3-epimerization. | Pre-vitamin D isomers, tachysterol, lumisterol.[10] |
Mechanism of 3-Epimerization
The precise enzymatic mechanism for the in vivo C3-epimerization of vitamin D metabolites is not fully elucidated but is known to occur.[11][12][13] In a chemical context, acid-catalyzed epimerization of a secondary alcohol can proceed through a carbocation intermediate or via an SN1-type mechanism, which would allow for the formation of both stereoisomers. Thermal conditions can provide the necessary energy to overcome the activation barrier for this isomerization.
Data Presentation
Currently, there is a lack of specific quantitative data in the public domain detailing the yield of Calcifediol Impurity 1 from either a direct synthesis or as a percentage of degradation under specific forced degradation conditions. The tables below are structured to accommodate such data as it becomes available through experimental work.
Table 1: Synthetic Yield of Calcifediol Impurity 1
| Step | Starting Material | Product | Reagents | Yield (%) |
| 1 | Calcifediol | C25-Protected Calcifediol | TBDMSCl, Imidazole | Data not available |
| 2 | C25-Protected Calcifediol | C25-Protected Impurity 1 | PPh₃, DEAD, p-nitrobenzoic acid | Data not available |
| 3 | C25-Protected Impurity 1 | Calcifediol Impurity 1 | TBAF | Data not available |
Table 2: Formation of Calcifediol Impurity 1 in Forced Degradation Studies
| Stress Condition | Duration | Temperature (°C) | % Calcifediol Degraded | % Calcifediol Impurity 1 Formed |
| 0.1 M HCl | Specify | Specify | Data not available | Data not available |
| 0.1 M NaOH | Specify | Specify | Data not available | Data not available |
| 3% H₂O₂ | Specify | Specify | Data not available | Data not available |
| Thermal (Solid) | Specify | Specify | Data not available | Data not available |
| Photolytic | Specify | Specify | Data not available | Data not available |
Conclusion
Calcifediol Impurity 1 is a significant stereoisomeric impurity of Calcifediol. While a definitive, published synthesis pathway is not available, a plausible route involving a Mitsunobu reaction for the key C3-epimerization step has been proposed. The formation of this impurity is also anticipated under forced degradation conditions, particularly under acidic and thermal stress, which can promote epimerization. Further experimental work is required to quantify the formation of Calcifediol Impurity 1 under these conditions and to fully validate the proposed synthetic pathway. This guide provides a foundational understanding for researchers and drug development professionals working with Calcifediol to aid in the synthesis of this impurity as a reference standard and to inform the development of stability-indicating analytical methods.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Stability and Kinetic Study on Thermal Degradation of Vitamin D3 in Fortified Canola Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcifediol: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C-3 epimerization of vitamin D3 metabolites and further metabolism of C-3 epimers: 25-hydroxyvitamin D3 is metabolized to 3-epi-25-hydroxyvitamin D3 and subsequently metabolized through C-1alpha or C-24 hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Epimers of Vitamin D: A Review [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
